molecular formula C17H11F3O3S B14025286 2-Phenylnaphthalen-1-yl trifluoromethanesulfonate

2-Phenylnaphthalen-1-yl trifluoromethanesulfonate

Cat. No.: B14025286
M. Wt: 352.3 g/mol
InChI Key: QAYMIZCGOIUZSR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylnaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of Methanesulfonic acid, 1,1,1-trifluoro-, 2-bromo-1-naphthalenyl ester with phenylboronic acid . The reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylnaphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidation states and reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

2-Phenylnaphthalen-1-yl trifluoromethanesulfonate has several scientific research applications, including:

    Biology: The compound can be used in the study of biological processes involving trifluoromethanesulfonate derivatives.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenylnaphthalen-1-yl trifluoromethanesulfonate involves its interaction with molecular targets and pathways. The trifluoromethanesulfonate group is known for its ability to act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s effects are mediated through its interactions with nucleophiles and other reactive species, leading to the formation of various derivatives and products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-naphthalenyl trifluoromethanesulfonate
  • 2-Methyl-1-naphthalenyl trifluoromethanesulfonate
  • 2-Phenyl-1-naphthalenyl methanesulfonate

Uniqueness

2-Phenylnaphthalen-1-yl trifluoromethanesulfonate is unique due to the presence of both a phenyl group and a trifluoromethanesulfonate group on the naphthalene ring. This combination imparts specific chemical properties, such as enhanced reactivity in substitution reactions and the ability to participate in various chemical transformations.

Properties

IUPAC Name

(2-phenylnaphthalen-1-yl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3O3S/c18-17(19,20)24(21,22)23-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYMIZCGOIUZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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